molecular formula C12H7Cl2FN2O4S B2452227 2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide CAS No. 326901-91-1

2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide

Cat. No. B2452227
CAS RN: 326901-91-1
M. Wt: 365.16
InChI Key: ZQHBQTKWPFUUPP-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H7Cl2FN2O4S . It has an average mass of 365.164 Da and a monoisotopic mass of 363.948761 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzenesulfonamide core with two chlorine atoms at the 2 and 5 positions, a 4-fluoro-3-nitrophenyl group attached to the nitrogen atom of the sulfonamide group .

Scientific Research Applications

Inhibition of β-catenin Signaling

2,5-Dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide is studied for its potential in inhibiting the Wnt/β-catenin signaling pathway, particularly in hepatocellular carcinoma. Alterations in structure-activity relationships of this compound are explored to identify agents that can effectively hinder this pathway, which is often upregulated in certain cancers (Kril et al., 2015).

Solid-Phase Synthesis

The compound is also utilized in solid-phase synthesis, serving as a key intermediate in various chemical transformations. These transformations often lead to the creation of diverse and privileged scaffolds, indicating the compound's significant role in chemical space mining and drug discovery processes (Fülöpová & Soural, 2015).

Enhanced Peroxidase Activity

In response to heavy metal stress, such as excess cadmium, derivatives of this compound are observed to enhance peroxidase activity. This indicates potential applications in mitigating environmental stress or toxicological impacts (Huang et al., 2019).

Chemoselective Aromatic Substitution

The compound is involved in novel routes for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives, showcasing its role in practical chemoselective aromatic substitution. This method is crucial for the synthesis of intermediates used in the creation of benzimidazoles and quinoxaline derivatives, important compounds in medicinal chemistry (Yu et al., 2022).

properties

IUPAC Name

2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FN2O4S/c13-7-1-3-9(14)12(5-7)22(20,21)16-8-2-4-10(15)11(6-8)17(18)19/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHBQTKWPFUUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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